molecular formula C16H10ClN5OS B245970 2-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

2-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

Cat. No. B245970
M. Wt: 355.8 g/mol
InChI Key: MHGYKPJHKVDIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation, microbial growth, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In microbial cells, this compound has been shown to inhibit bacterial growth and biofilm formation. In animal models, this compound has been shown to reduce inflammation and improve various physiological parameters.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide in lab experiments include its potential as a versatile tool for investigating various biological processes and its ability to target multiple pathways simultaneously. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are numerous future directions for the investigation of 2-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide. One potential direction is the development of more potent and selective analogs of this compound for use as anticancer and antimicrobial agents. Another potential direction is the investigation of this compound's potential as an anti-inflammatory agent in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 2-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its analogs for use in various fields.

Synthesis Methods

The synthesis of 2-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves the reaction of 4-amino-1,2,4-triazole-3-thiol with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 4-aminobenzoic acid to yield the final compound.

Scientific Research Applications

2-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, with promising results in vitro. It has also been studied for its potential as an antimicrobial agent, with activity against various bacterial strains. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, with promising results in animal models.

properties

Molecular Formula

C16H10ClN5OS

Molecular Weight

355.8 g/mol

IUPAC Name

2-chloro-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C16H10ClN5OS/c17-13-4-2-1-3-12(13)14(23)19-11-7-5-10(6-8-11)15-21-22-9-18-20-16(22)24-15/h1-9H,(H,19,23)

InChI Key

MHGYKPJHKVDIEH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3)Cl

Origin of Product

United States

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